molecular formula C6H6N2OS B1523136 2-Hydroxypyridine-4-carbothioamide CAS No. 1094459-09-2

2-Hydroxypyridine-4-carbothioamide

Cat. No.: B1523136
CAS No.: 1094459-09-2
M. Wt: 154.19 g/mol
InChI Key: HPRBBOIGXICHDH-UHFFFAOYSA-N
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Description

2-Hydroxypyridine-4-carbothioamide is a chemical compound with the molecular formula C6H6N2OS . It is used as a building block in chemical research .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various methods such as AM1, PM3 semi-empirical methods, ab initio Hartree–Fock, and density functional theory (B3LYP, B3PW91) methods by employing 6-31+ G (d, p) basis sets .


Chemical Reactions Analysis

The tautomerization of 2-pyridone to 2-hydroxypyridine occurs after electronic excitation to the S1 (ππ*) state. From this state, the system can reach a conical intersection between S1 and the dissociative S2 (πσ*) due to vibrational effects .


Physical and Chemical Properties Analysis

This compound is a dark yellow powder . It has a molecular weight of 154.19 g/mol . The melting point range is 102 - 109 °C / 215.6 - 228.2 °F .

Scientific Research Applications

Structural and Spectroscopic Analysis

Vibrational spectroscopic analysis of 2-ethylpyridine-4-carbothioamide, a close derivative of 2-Hydroxypyridine-4-carbothioamide, offers insights into its structure and properties. Muthu, Ramachandran, and Uma maheswari (2012) conducted Fourier transform Raman and infrared spectroscopic studies, providing a detailed interpretation of the vibrational spectra. The compound's molecular structure, vibrational frequencies, and spectroscopic data were thoroughly analyzed, contributing to a deeper understanding of its characteristics (Muthu, Ramachandran, & Uma maheswari, 2012).

Antitumor Activity

2,2'-Bipyridyl-6-carbothioamide, structurally related to this compound, exhibits antitumor activity through its inhibition of ribonucleotide reductase (RR), a key enzyme in cell proliferation. Nocentini and Barzi (1997) identified the compound's cytotoxic effects and its ability to synergize with hydroxyurea, an R2 inhibitor, providing insights into its potential in cancer treatment (Nocentini & Barzi, 1997).

Spectroscopic and Molecular Structure Studies

Gunasekaran, Rajalakshmi, and Kumaresan (2013) conducted a comprehensive study on 2-ethylpyridine-4-carbothioamide, focusing on its molecular structure and fundamental modes through density functional methods. This research provides a detailed understanding of its spectroscopic behavior and molecular geometry, contributing to the knowledge of its physical and chemical properties (Gunasekaran, Rajalakshmi, & Kumaresan, 2013).

Medicinal Inorganic Chemistry

Hydroxypyridinones and close congeners, like this compound, play a crucial role in medicinal inorganic chemistry. Thompson, Barta, and Orvig (2006) reviewed the applications of these compounds, including iron removal or supplementation, contrast agents in imaging, and mobilization of excess metal ions. This review underscores the versatility and significance of these ligands in medicinal applications (Thompson, Barta, & Orvig, 2006).

Safety and Hazards

2-Hydroxypyridine-4-carbothioamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Biochemical Analysis

Biochemical Properties

2-Hydroxypyridine-4-carbothioamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and coordination complexes, which can modulate the activity of these enzymes. Additionally, this compound can chelate metal ions, influencing metalloprotein functions and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, it can modulate the expression of genes related to the antioxidant response, thereby affecting cellular metabolism and survival. In cancer cells, this compound has been reported to induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can alter gene expression by interacting with transcription factors and modulating their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Studies have shown that its effects on cellular function can persist for several hours after administration, with long-term exposure leading to more pronounced changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance antioxidant defenses and improve cellular function. At higher doses, it may exhibit toxic effects, such as inducing oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve beneficial effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its affinity for different cellular compartments, with higher concentrations often found in organelles involved in oxidative metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often localized in mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, ensuring its proper function within the cell .

Properties

IUPAC Name

2-oxo-1H-pyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRBBOIGXICHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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